Butylpropylsulfamoyl chloride

Description

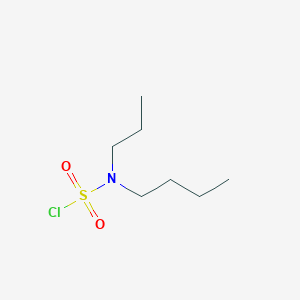

Butylpropylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different scientific fields.

Properties

Molecular Formula |

C7H16ClNO2S |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

N-butyl-N-propylsulfamoyl chloride |

InChI |

InChI=1S/C7H16ClNO2S/c1-3-5-7-9(6-4-2)12(8,10)11/h3-7H2,1-2H3 |

InChI Key |

PBTZEPUKQRYDEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylpropylsulfamoyl chloride can be synthesized through the reaction of butylamine and propylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

C4H9NH2 + C3H7NH2 + ClSO3H→C7H16ClNO2S + H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Butylpropylsulfamoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Sulfonamide derivatives.

Hydrolysis: Sulfonic acid and hydrochloric acid.

Reduction: Sulfonamide.

Scientific Research Applications

Butylpropylsulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butylpropylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide bonds. In biological systems, these reactions can modify proteins and enzymes, affecting their function and activity. The molecular targets include amino groups in proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with only one carbon atom.

Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to butylpropylsulfamoyl chloride.

Tosyl chloride: Another sulfonyl chloride derivative with a toluene group, commonly used in organic synthesis.

Uniqueness

This compound is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its specific combination of butyl and propyl groups offers distinct steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes.

Q & A

Q. What are the standard laboratory methods for synthesizing Butylpropylsulfamoyl chloride, and how can purity be ensured?

Answer : Synthesis typically involves reacting sulfamoyl chloride with butylpropylamine under anhydrous conditions, often in a dichloromethane or tetrahydrofuran solvent. Key steps include:

- Temperature control : Maintain 0–5°C during the reaction to minimize side products.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). Compare spectral data with computational predictions (e.g., PubChem-derived InChIKey references) .

- Safety : Follow protocols for handling corrosive reagents, including PPE (gloves, goggles, fume hood) and waste segregation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Answer : A combination of methods is recommended:

- NMR spectroscopy : ¹H NMR to confirm alkyl chain integration and sulfonamide proton absence; ¹³C NMR to verify carbonyl and sulfonyl groups.

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation. Cross-reference with PubChem’s computed InChIKey for structural alignment .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in scaled-up syntheses?

Answer : Yield optimization requires systematic adjustments:

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, but ensure compatibility with moisture-sensitive reagents.

- Catalyst screening : Evaluate bases like triethylamine or DMAP to accelerate amine activation.

- Kinetic monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry.

- Batch consistency : Implement QC protocols (e.g., HPLC purity thresholds >98%) to minimize variability .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR peaks or HPLC retention times)?

Answer :

- Artifact identification : Check for solvent impurities (e.g., residual DMSO in NMR tubes) or degradation products (hydrolysis of sulfonyl chloride to sulfonic acid).

- Cross-validation : Compare NMR data with computational models (e.g., ACD/Labs or ChemDraw predictions). For HPLC discrepancies, spike samples with authentic standards or use tandem MS for structural confirmation .

- Reproducibility testing : Repeat experiments under inert atmospheres (argon/glovebox) to exclude moisture or oxygen interference .

Q. How should researchers handle stability challenges during storage of this compound?

Answer :

- Storage conditions : Store at –20°C in airtight, amber vials with desiccants (e.g., molecular sieves).

- Stability monitoring : Conduct periodic HPLC analysis to detect hydrolysis. If degradation exceeds 5% over 6 months, repurify via flash chromatography.

- Handling protocols : Thaw reagents under nitrogen flow to prevent moisture uptake .

Methodological Design Considerations

Q. What experimental controls are critical when studying this compound’s reactivity in novel reactions?

Answer :

- Negative controls : Run reactions without the sulfamoyl chloride to identify background reactivity.

- Positive controls : Use established reactions (e.g., sulfonamide formation with benzylamine) to validate reagent activity.

- Kinetic profiling : Perform time-course analyses (e.g., aliquots at 0, 1, 3, 6 hours) to optimize reaction termination points .

Q. How can computational tools enhance the design of derivatives based on this compound?

Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinity of sulfonamide derivatives with target enzymes.

- DFT calculations : Compute thermodynamic parameters (e.g., Gibbs free energy) for reaction feasibility assessments.

- Database mining : Leverage PubChem’s structure-activity relationship (SAR) data to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.